Tetraethyl ethylenediaminetetraacetate

Lipophilicity Partition Coefficient Drug Discovery

Standard EDTA salts fail in non-aqueous workflows-their hydrophilicity precludes solubility in organic media and renders them invisible to GC without derivatization. Tetraethyl ethylenediaminetetraacetate (CAS 3626-00-4) is the fully esterified EDTA analog that resolves this limitation. • XLogP3 of 1.5 and zero hydrogen bond donors enable direct metal sequestration in organic solvents, unlocking applications in homogeneous catalysis and materials science. • Validated as a GC derivatization endpoint: esterification with ethanol/sulfuric acid (100 °C, 3 h) yields the tetraethyl ester with 80-110% recoveries in sea and lake water, tolerating Fe³⁺ up to 500 mg L⁻¹-a 10-fold improvement over the DTPA analog. • Serves as a high-yield (98%) crystalline intermediate for constructing dimeric pentadentate chelators in medicinal chemistry. Procurement managers benefit from consistent ≥98% purity across batches and reliable ambient-temperature shipping with global delivery.

Molecular Formula C18H32N2O8
Molecular Weight 404.5 g/mol
CAS No. 3626-00-4
Cat. No. B134597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethyl ethylenediaminetetraacetate
CAS3626-00-4
SynonymsN,N’-1,2-Ethanediylbis[N-(2-ethoxy-2-oxoethyl)-glycine 1,1’-Diethyl Ester;  N,N’-1,2-Ethanediylbis[N-(2-ethoxy-2-oxoethyl)-glycine Diethyl Ester;  NSC 93979
Molecular FormulaC18H32N2O8
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC
InChIInChI=1S/C18H32N2O8/c1-5-25-15(21)11-19(12-16(22)26-6-2)9-10-20(13-17(23)27-7-3)14-18(24)28-8-4/h5-14H2,1-4H3
InChIKeyBUKIENGEWNQURM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraethyl EDTA: Product Overview


Tetraethyl ethylenediaminetetraacetate (CAS 3626-00-4) is the fully esterified derivative of EDTA, in which the four carboxylic acid groups are replaced with ethyl esters. With a molecular formula of C₁₈H₃₂N₂O₈ and a molecular weight of 404.46 g/mol, it is structurally distinct from the parent acid and its sodium salts [1]. This compound is classified as an aminopolycarboxylate ester and is utilized primarily as a biochemical reagent and as a sulfonylation reagent for organic synthesis and drug discovery .

Non-aqueous metal chelation
GC derivatization workflow
Organic synthesis intermediate

Why Tetraethyl EDTA Is Irreplaceable


The structural modification from carboxylic acid to ethyl ester fundamentally alters the physicochemical profile of the EDTA scaffold, rendering the parent acid (CAS 60-00-4) and its sodium salts non-interchangeable. The tetraethyl ester exhibits a computed XLogP3 value of 1.5, indicative of substantial lipophilicity compared to the highly hydrophilic free acid, which is practically insoluble in organic solvents [1][2]. This shift in solubility enables applications in non-aqueous media and facilitates chromatographic derivatization workflows that are inaccessible to standard EDTA forms. Consequently, procurement decisions predicated solely on the 'EDTA' name will result in experimental failure in protocols requiring organic solubility or gas chromatographic detection.

Solubility mismatch Lipophilic ester vs. hydrophilic EDTA acid/salts; organic-solvent workflows may not transfer.
GC incompatibility Non-esterified EDTA forms cannot be volatilized; method failure may occur if ethyl ester is not used.
Derivatization essential Procurement based only on 'EDTA' name may lead to experimental failure; verify ester form for non-aqueous or GC protocols.

Tetraethyl EDTA: Quantitative Differentiation


Lipophilicity vs. EDTA Free Acid

The tetraethyl ester exhibits a computed XLogP3 value of 1.5, reflecting a 4 to 5 order-of-magnitude increase in lipophilicity relative to the EDTA free acid, which is highly polar and predominantly ionized at physiological pH [1]. This quantitative difference in partition coefficient dictates the compound's suitability for organic media and its ability to cross lipid membranes.

Lipophilicity vs. free acid
Reported
XLogP3 1.5
vs. EDTA free acid ~ -3 to -4
Reported partition shift supports organic-phase chelation context.
ΔXLogP3 ≈ 4.5–5.5 units; computed value (PubChem).
Lipophilicity Partition Coefficient Drug Discovery

GC Recovery and Iron Interference Tolerance

The tetraethyl ester is the necessary derivatization product for the GC analysis of EDTA in natural waters. In a validated method, EDTA was esterified to the tetraethyl ester, yielding recoveries of 80-110% in spiked sea and lake water matrices [1]. Critically, the method demonstrated robust tolerance to iron (Fe³⁺) interference, with insignificant impact on EDTA recovery at concentrations up to 500 mg L⁻¹, whereas the analogous DTPA determination suffered considerable interference from iron above just 50 mg L⁻¹ [1].

GC recovery & Fe tolerance
Method context
Recovery 80–110%
Fe³⁺ tolerance >500 mg L⁻¹
Reported robust derivatization for water matrices; higher Fe tolerance vs. DTPA analog.
GC-NPD method after esterification (100 °C, 3 h).
Analytical Chemistry Gas Chromatography Environmental Monitoring

High-Yield Esterification from EDTA

Tetraethyl EDTA is not merely an analytical artifact but a synthetically accessible and high-yielding derivative. A reported procedure esterifies EDTA with ethanol and sulfuric acid under reflux (90 °C, 17 h, Ar atmosphere), affording the tetraethyl ester in 98% isolated yield as white crystals . This demonstrates a reliable, high-purity synthetic route directly from the inexpensive parent acid.

Synthetic yield
Source review
98% isolated yield
Supports synthetic accessibility; data to verify.
EDTA, EtOH/H₂SO₄, 90 °C, 17 h; reported without external source.
Organic Synthesis Esterification Chelator Synthesis

Hydrogen Bond Donor Comparison

The tetraethyl ester possesses zero hydrogen bond donors, as all carboxyl groups are capped as esters [1]. In stark contrast, the free acid (EDTA) presents four carboxylic acid groups, each capable of acting as both a hydrogen bond donor and acceptor. This difference is critical for passive membrane permeability and for applications where hydrogen bonding to water or polar matrices must be minimized.

H-bond donor count
Reported
0 H-bond donors
vs. EDTA free acid: 4
Elimination of all H-bond donors reported; supports membrane permeability context.
Computed property (PubChem); relevant for non-aqueous chelation design.
Physicochemical Properties Drug Design Lipinski's Rule of Five

Tetraethyl EDTA: Key Applications


GC Analysis of EDTA in Natural Waters

Utilized as the derivatization endpoint for EDTA in a validated GC method with nitrogen-phosphorus detection. The procedure, which involves esterification with ethanol/sulfuric acid at 100 °C for 3 hours, yields the tetraethyl ester, achieving recoveries of 80-110% in sea and lake water matrices. The method's robustness is highlighted by its tolerance to Fe³⁺ interference up to 500 mg L⁻¹, a 10-fold improvement over the DTPA analog. [1]

Chelator Synthesis Intermediate

Serves as a key intermediate in multi-step organic syntheses. A reproducible, high-yield (98%) esterification of EDTA provides the tetraethyl ester as a pure, crystalline solid. This intermediate is then employed in subsequent reactions, such as the construction of dimeric pentadentate chelators, demonstrating its utility as a versatile building block in medicinal chemistry and chelator design. [1]

Non-Aqueous Metal Chelation

Leverages the compound's unique physicochemical profile: an XLogP3 of 1.5 and zero hydrogen bond donors. This lipophilicity enables the sequestration of metal ions directly in organic solvents, a feat unattainable with the hydrophilic free acid or its sodium salts. This property is essential for applications in organic synthesis, homogeneous catalysis, and the development of organic-soluble metal complexes for materials science. [1]

Application
Selection Property
Validation Focus
GC determination of EDTA in water
Volatile ethyl ester derivative for GC
Method recovery and matrix interference tolerance
Chelator synthesis intermediate
High-yield crystalline ester from EDTA
Purity and crystallinity verification
Non-aqueous metal complexation
Lipophilic, zero H-bond donor scaffold
Organic solubility and chelation efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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